Trimethyl(tridecafluorohexyl)silane
Overview
Description
Trimethyl(tridecafluorohexyl)silane is a specialized organosilicon compound with the molecular formula C9H9F13Si . It is characterized by the presence of a tridecafluorohexyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is notable for its unique combination of fluorinated and silicon-containing moieties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(tridecafluorohexyl)silane typically involves the reaction of tridecafluorohexyl iodide with trimethylchlorosilane in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
C6F13I+(CH3)3SiCl→C6F13Si(CH3)3+ICl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(tridecafluorohexyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Hydrosilylation: The silicon-hydrogen bond can react with alkenes and alkynes to form new carbon-silicon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form silanols and reduction to form silanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.
Hydrosilylation: Catalysts like platinum or rhodium complexes are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Major Products Formed
Substitution: Formation of new fluorinated silanes.
Hydrosilylation: Formation of alkyl or alkenyl silanes.
Oxidation: Formation of silanols.
Scientific Research Applications
Trimethyl(tridecafluorohexyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethyl(tridecafluorohexyl)silane involves its ability to form strong carbon-silicon bonds, which are resistant to hydrolysis and oxidation . The fluorinated alkyl group imparts unique properties such as low surface energy and high thermal stability. These characteristics make it an effective reagent in various chemical transformations and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(perfluorohexyl)silane
- Trimethyl(perfluorooctyl)silane
- Trimethyl(perfluorodecyl)silane
Uniqueness
Trimethyl(tridecafluorohexyl)silane is unique due to its specific chain length and the presence of thirteen fluorine atoms, which provide a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where a combination of these properties is desired .
Properties
IUPAC Name |
trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F13Si/c1-23(2,3)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGSEBBCGYXEBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F13Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447475 | |
Record name | Trimethyl(tridecafluorohexyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135841-49-5 | |
Record name | Trimethyl(tridecafluorohexyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(tridecafluorohexyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.